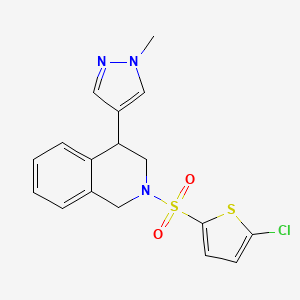

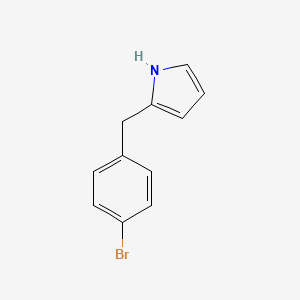

2-(4-Bromobenzyl)-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Bromobenzyl)-1H-pyrrole” likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 4-bromobenzyl group attached to it .

Synthesis Analysis

While specific synthesis methods for “2-(4-Bromobenzyl)-1H-pyrrole” were not found, similar compounds are often synthesized via nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of “2-(4-Bromobenzyl)-1H-pyrrole” would likely involve a pyrrole ring attached to a 4-bromobenzyl group .Chemical Reactions Analysis

The compound may undergo reactions typical of pyrroles and bromobenzylic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromobenzyl)-1H-pyrrole” would depend on its specific structure. For instance, 4-bromobenzyl bromide, a related compound, is a solid with an average mass of 249.930 Da .Applications De Recherche Scientifique

Oxidative Radical Cyclization in Pyrroles

The compound 2-(4-Bromobenzyl)-1H-pyrrole has been studied in various contexts, including its role in the oxidative radical cyclization process. One study describes how 1-(2-Bromobenzyl)-2-alkanesulfonylpyrroles undergo oxidative radical cyclization, leading to the formation of pyrrolizidine derivatives. This process is initiated by AIBN and involves tri-n-butyltin hydride. The cyclizations are proposed to proceed via a pseudo SRN1 process, involving radical addition to the α position of the pyrrole nucleus. This study emphasizes the significance of radical cyclization in pyrrole chemistry and its potential utility in synthesizing complex pyrrolidine structures (Antonio et al., 1994).

Conducting Polymer Synthesis

2-(4-Bromobenzyl)-1H-pyrrole is also relevant in the synthesis of conducting polymers. A study on the chemical and electrochemical synthesis of conducting graft copolymers involving vinyl acetate and pyrrole demonstrates this application. The graft copolymer exhibits variable conductivity and solubility properties, depending on the pyrrole content. This research highlights the potential of pyrrole in creating conducting polymers with applications in gas and vapor sensing, demonstrating pyrrole's versatility in material science (Hosseini & Entezami, 2003).

Pyrrole in Organic Synthesis

Further studies showcase the role of pyrrole derivatives in organic synthesis. For instance, research on the synthesis and transformations of pyrrole-containing ensembles reveals the preparation of unprecedented pyrrole- and 1,2,4-triazole-containing ensembles. These findings offer insights into the versatility of pyrrole in creating novel organic compounds with potential applications in various fields, including medicinal chemistry (Funt et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-bromophenyl)methyl]-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUKFFVHXUUNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobenzyl)-1H-pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

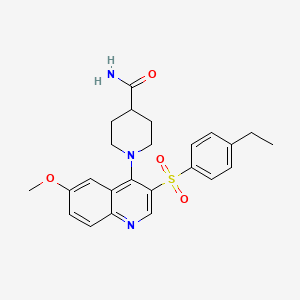

![4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2741752.png)

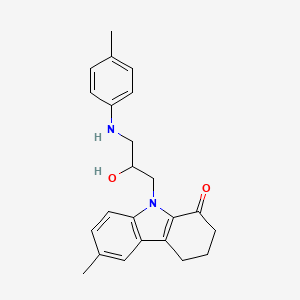

![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2741753.png)

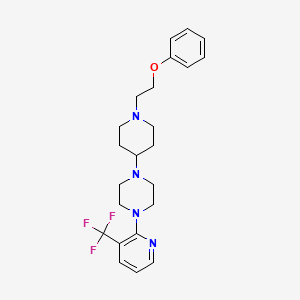

![N-(3,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2741761.png)

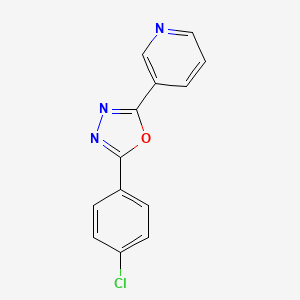

![2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B2741769.png)